molecular formula C26H27N5 B2368846 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384369-07-7

1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2368846
CAS No.: 384369-07-7
M. Wt: 409.537
InChI Key: XAXBFNYJBZSENV-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole core fused with a pyridine ring, and is further substituted with a benzylpiperazine and a propyl group. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The general synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents include halogenating agents, acids, and bases, depending on the desired transformation. Major products from these reactions include various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Compared to these compounds, 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and applications.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5/c1-2-8-21-17-25(30-15-13-29(14-16-30)19-20-9-4-3-5-10-20)31-24-12-7-6-11-23(24)28-26(31)22(21)18-27/h3-7,9-12,17H,2,8,13-16,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXBFNYJBZSENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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